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Compound of Interest

Compound Name: Colladonin angelate

Cat. No.: B15388892

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Colladonin angelate, a sesquiterpene coumarin. For the purposes of this guide, we will focus
on the detailed analysis of 8'-epi-kayserin B angelate, a closely related and well-characterized
analogue. The structural elucidation of this compound was achieved through extensive
spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), High-Resolution
Electrospray lonization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 8'-epi-kayserin B angelate,
organized for clarity and detailed analysis.

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) was employed to
determine the molecular formula of 8'-epi-kayserin B angelate.

Parameter Value

Molecular Formula Cs0H4007

lonization Mode Positive

Observed m/z 535.2656 [M+Na]*
Calculated m/z 535.2672 for CsoH4007Na
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Table 1: High-Resolution Mass Spectrometry data for 8'-epi-kayserin B angelate.

The *H and 3C NMR spectra were recorded in CDCls. The chemical shifts (d) are reported in
parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

H NMR (500 MHz, CDCls)
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Position o (ppm) Multiplicity J (Hz)
3 6.29 d 9.5

4 7.62 d 9.5

5 6.84 S

8 6.91 S

1 1.85 m

2 2.05 m

3 5.08 t 7.0

5' 1.62 S

6' 5.08 t 7.0

7 2.05 m

8 4.88 d 10.0
10 1.62 S

171 1.62 S

12 1.05 S

13 0.85 S

14' 0.82 S

15 0.88 S

2" 6.10 qq 7.0,1.5
3" 1.98 dq 7.0,15
4" 1.90 qd 15,15

Table 2: 1H NMR Spectroscopic Data for 8'-epi-kayserin B angelate.

13C NMR (125 MHz, CDCls)
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Position o (ppm)
2 161.5
3 113.9
4 143.4
4a 112.9
5 107.9
6 146.4
7 151.6
8 100.8
8a 156.4
1 39.5
2 18.2
3 123.4
4 135.2
5' 17.0
6' 39.7
7 25.9
8' 78.8
9 56.5
10 37.1
11 21.7
12 33.3
13 21.7
14 16.0
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15 16.0
1" 167.5
2" 127.8
3" 138.8
4" 15.8
5" 20.5

Table 3: 13C NMR Spectroscopic Data for 8'-epi-kayserin B angelate.

While specific IR data for 8'-epi-kayserin B angelate is not readily available in the referenced
literature, the IR spectrum of a sesquiterpene coumarin would be expected to show
characteristic absorption bands. A representative spectrum of a coumarin derivative would
likely exhibit the following features:

Wavenumber (cm—?) Functional Group

~3000-2850 C-H stretching (alkane)

~1750-1700 C=0 stretching (a,pB-unsaturated lactone)
~1600, ~1500, ~1450 C=C stretching (aromatic)

~1250-1000 C-O stretching (ether and ester)

Table 4: Expected Infrared (IR) Absorption Bands for a Sesquiterpene Coumarin.
Experimental Protocols
The isolation and characterization of 8'-epi-kayserin B angelate involved a multi-step process.

The dichloromethane extract of the roots of Ferula caspica was subjected to bioactivity-directed

fractionation.[1]

o Extraction: The dried and powdered roots were extracted with dichloromethane.
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o Fractionation: The crude extract was fractionated using silica gel column chromatography.

 Purification: The active fractions were further purified using a combination of Sephadex LH-
20 column chromatography, RP-18 flash chromatography, and preparative Thin Layer
Chromatography (TLC) to yield the pure compound.[1]

The structure of the isolated compound was determined using a suite of spectroscopic
techniques.[1]

* NMR Spectroscopy: *H NMR, 3C NMR, COSY, HSQC, HMBC, and NOESY spectra were
recorded on a 500 MHz spectrometer using CDCIs as the solvent.

e Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-QTOF mass
spectrometer.

» IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of
Colladonin angelate.
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Isolation and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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